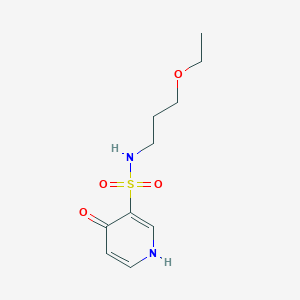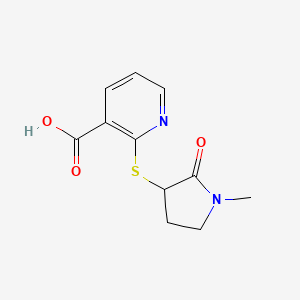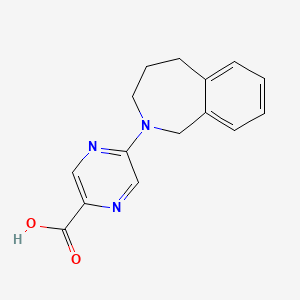
5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid is a chemical compound that has garnered significant attention in scientific research due to its unique properties and potential applications.
Applications De Recherche Scientifique
5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid has been the subject of extensive scientific research due to its potential applications in various fields such as drug discovery, materials science, and biochemistry. In drug discovery, this compound has been shown to have potent antitumor activity and could be used as a starting point for the development of new cancer therapies. In materials science, it has been used as a building block for the synthesis of novel polymers and materials with unique properties. In biochemistry, it has been used as a tool to study the function of various proteins and enzymes.
Mécanisme D'action
The mechanism of action of 5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid is complex and not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cellular processes such as DNA replication and protein synthesis. This leads to the disruption of normal cellular function and ultimately cell death.
Biochemical and Physiological Effects:
Studies have shown that 5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid has a number of biochemical and physiological effects. These include the inhibition of cell growth and proliferation, induction of apoptosis, and disruption of mitochondrial function. It has also been shown to have anti-inflammatory properties and could be used to treat various inflammatory conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid is its versatility in terms of its potential applications in various fields. It is also relatively easy to synthesize and can be obtained in high yields. However, one of the main limitations is its toxicity, which can make it difficult to work with in certain lab settings. It is also important to note that further research is needed to fully understand its mechanisms of action and potential side effects.
Orientations Futures
There are many potential future directions for research on 5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid. One area of interest is the development of new cancer therapies based on this compound. Another potential direction is the synthesis of new materials and polymers with unique properties using this compound as a building block. Additionally, further research is needed to fully understand its mechanisms of action and potential side effects, which could lead to the development of safer and more effective treatments.
Méthodes De Synthèse
The synthesis of 5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid involves the reaction of 3,5-dimethylpiperidin-1-amine with pyrazine-2-carboxylic acid in the presence of a suitable catalyst. The reaction is typically carried out in a solvent such as ethanol or methanol and requires careful control of temperature and reaction time to achieve high yields.
Propriétés
IUPAC Name |
5-(3,5-dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-9(2)7-15(6-8)11-5-13-10(4-14-11)12(16)17/h4-5,8-9H,3,6-7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPFVWVGVNYCUMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=C(N=C2)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3,5-Dimethylpiperidin-1-yl)pyrazine-2-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


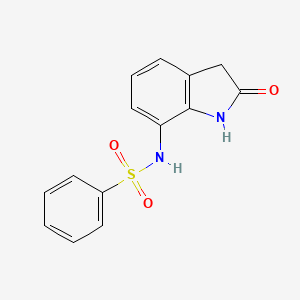
![2-methyl-6-[(5-methyl-1H-pyrazol-4-yl)sulfonylamino]benzoic acid](/img/structure/B7578517.png)
![1-(2,7-Dimethylpyrazolo[1,5-a]pyrimidine-6-carbonyl)azetidine-3-carboxylic acid](/img/structure/B7578521.png)
![5-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylsulfanyl)pyrazine-2-carbonitrile](/img/structure/B7578527.png)
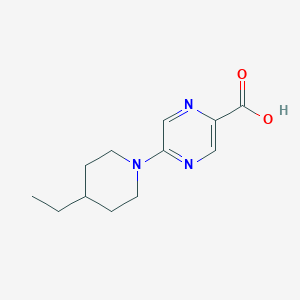
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)
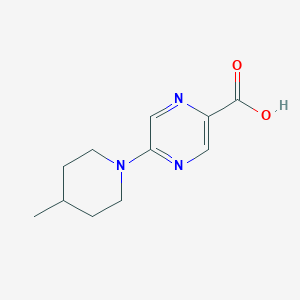
![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

